N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
Overview
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that have significant applications in various fields due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in the presence of a solvent such as dimethylformamide (DMF). The reaction is usually carried out under heating conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide
- N-(3-cyano-2-thienyl)acetamide
- N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
Uniqueness
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is unique due to its specific structural features, such as the presence of a cyano group and a cyclopenta[b]thiophene ring.
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities. This article delves into the compound's molecular characteristics, synthesis, and biological effects, particularly focusing on its anti-inflammatory properties and interactions with specific biological targets.
Molecular Characteristics
- Molecular Formula : C24H20N2O4S
- Molecular Weight : 432.49 g/mol
- CAS Number : 924099-53-6
- InChIKey : WCWADGJNDWNZGX-UHFFFAOYSA-N
The structural formula indicates the presence of a cyano group and a thiophene ring, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that utilize commercially available reagents. The compound can be purified through recrystallization techniques using solvents like dimethylformamide (DMF) and ethanol.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound through in silico evaluations. Molecular docking studies suggest that this compound may act as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response.
Docking Studies
The binding affinity of the compound to 5-LOX was compared to Celecoxib, a well-known COX-2 inhibitor. The results are summarized in the following table:
Compound | Target Enzyme | Binding Energy (Kcal/mol) | Ki Inhibition Constant |
---|---|---|---|
This compound | 5-LOX | -9.0 | 243.23 nM |
Celecoxib | COX-2 | -12.3 | 12.23 nM |
Reference Compound | 5-LOX | -8.5 | 807.43 nM |
These findings indicate that while the compound demonstrates significant binding to 5-LOX, its affinity for COX-2 is notably lower, suggesting a potentially safer profile with reduced risk of cardiotoxicity associated with COX inhibition .
Case Studies
In a study examining various derivatives of thiophene-based compounds, this compound was found to exhibit pronounced anti-inflammatory effects through selective inhibition mechanisms. The study emphasized its unique interaction with lipophilic amino acids within the active site of 5-LOX, which may enhance its therapeutic efficacy while minimizing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-6(13)12-10-8(5-11)7-3-2-4-9(7)14-10/h2-4H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVQBULYYMXCDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCC2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350332 | |
Record name | Acetamide, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827345 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
144038-79-9 | |
Record name | Acetamide, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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